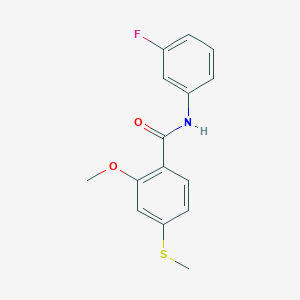
2-methoxy-N-4-morpholinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-4-morpholinylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it is currently not approved for human use due to safety concerns.
Mécanisme D'action
2-methoxy-N-4-morpholinylbenzamide works by binding to and activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-methoxy-N-4-morpholinylbenzamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake. It also decreases the expression of genes involved in lipogenesis and gluconeogenesis. It has been shown to improve lipid metabolism, insulin sensitivity, and glucose homeostasis in animal models. It also has anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-4-morpholinylbenzamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in various physiological processes. It is also relatively easy to synthesize and has good stability. However, its safety profile has raised concerns, and caution should be exercised when handling and using it in lab experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-N-4-morpholinylbenzamide. One area of interest is its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its anti-cancer properties, which could be explored further in preclinical and clinical studies. Additionally, its effects on exercise performance and endurance could be investigated further, as it has been shown to have beneficial effects in animal models.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-4-morpholinylbenzamide involves several chemical reactions. The starting material is 4-chlorobenzyl cyanide, which is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 2-methoxy-N-methylacetamide to form the intermediate product. The final step involves the reaction of the intermediate with morpholine in the presence of trifluoroacetic acid to yield 2-methoxy-N-4-morpholinylbenzamide.
Applications De Recherche Scientifique
2-methoxy-N-4-morpholinylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis. It also has anti-inflammatory and anti-cancer properties. However, its safety profile has raised concerns, and further research is needed to determine its potential clinical applications.
Propriétés
IUPAC Name |
2-methoxy-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)12(15)13-14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJYOCUNUEAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)
![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)





![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)
![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)

